molecular formula C15H14FN3OS B6050530 5-amino-1-(4-fluorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(4-fluorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B6050530
M. Wt: 303.4 g/mol
InChI Key: VQUYHMGPZYJLEH-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(4-fluorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrol-3-one core substituted with a 4-fluorobenzyl group at position 1 and a 4-methyl-1,3-thiazol-2-yl moiety at position 4. This structure combines aromatic fluorinated groups with heterocyclic systems, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3OS/c1-9-8-21-15(18-9)13-12(20)7-19(14(13)17)6-10-2-4-11(16)5-3-10/h2-5,8,17,20H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUYHMGPZYJLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and physicochemical properties of the target compound with structurally related analogs from literature:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C₁₆H₁₅FN₃O₂S* 353.38 (calculated) 2 5 4-Methylthiazol-2-yl, 4-fluorobenzyl
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one C₁₇H₁₃FN₄O 308.31 3 4 Benzimidazol-2-yl, 4-fluorophenyl
5-Amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one C₂₀H₁₆FN₃O₂S 381.40 2 6 4-(4-Fluorophenyl)thiazol-2-yl, 4-methoxyphenyl
Compound 4 (4-chlorophenyl derivative) Not reported - - - 4-Chlorophenyl, fluorophenyl triazolyl
Compound 5 (4-fluorophenyl derivative) Not reported - - - 4-Fluorophenyl, fluorophenyl triazolyl

*Calculated based on substituent analysis.

Key Observations :

  • The 4-fluorobenzyl group enhances lipophilicity relative to 4-fluorophenyl in .
  • Hydrogen-Bonding: The target compound has fewer H-bond donors (2 vs. 3 in ), which may reduce polar interactions but improve membrane permeability.
  • Molecular Weight : The target compound’s calculated molecular weight (353.38 g/mol) falls between and , aligning with typical drug-like properties.

Electronic and Noncovalent Interactions

  • Electrostatic Potential: Tools like Multiwfn reveal that the 4-methylthiazol-2-yl group in the target compound exhibits localized electron density at the sulfur atom, facilitating hydrophobic interactions. In contrast, the benzimidazole in shows delocalized electron density, favoring π-π interactions.
  • Noncovalent Interactions: Noncovalent interaction (NCI) analysis highlights steric repulsion between the 4-fluorobenzyl group and the pyrrolone core in the target compound, which is absent in the smaller 4-fluorophenyl analog .

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